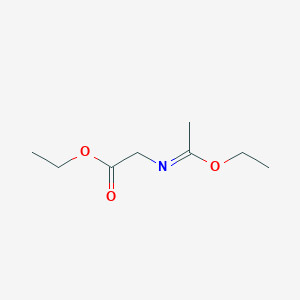
2-(2-Carboxyethyl)benzoic acid
Übersicht
Beschreibung
“2-(2-Carboxyethyl)benzoic acid” is a dihedral molecule . It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, and 2 hydroxyl groups .
Synthesis Analysis
The compound can be prepared by the reaction of carboxylic acids with ethylene glycol in the presence of an inorganic base . There are also other methods of synthesis available, such as the one described in the context of benzoxazole and benzothiazole synthesis .Molecular Structure Analysis
The molecular formula of “2-(2-Carboxyethyl)benzoic acid” is C10H10O4 . It has a molecular weight of 194.18 g/mol . The structure includes a carboxyethyl group attached to a benzoic acid molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 74.6 Ų .Wissenschaftliche Forschungsanwendungen
Bioconjugation in Drug Delivery Systems
2-(2-Carboxyethyl)benzoic acid plays a critical role in bioconjugation, which is the process of joining two molecules, typically a drug and a carrier molecule . This compound can be used to create pH-sensitive linkers that respond to the acidic environment of tumors, releasing the drug at the desired site. This targeted approach minimizes side effects and maximizes therapeutic efficacy.
Pharmaceutical Research
In pharmaceutical research, 2-(2-Carboxyethyl)benzoic acid is utilized as a building block for synthesizing various drug candidates . Its carboxylic acid group can react with amines to form amide bonds, which are commonly found in drug molecules. This versatility makes it a valuable compound for developing new medications.
Material Science
This compound finds applications in material science, particularly in the synthesis of polymers and co-polymers . The carboxylic acid groups can be used to modify the surface properties of materials, enhancing their biocompatibility and enabling them to be used in biomedical applications.
Analytical Chemistry
2-(2-Carboxyethyl)benzoic acid is used in analytical chemistry as a standard or reagent for various chemical analyses . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.
Chemical Synthesis
In chemical synthesis, 2-(2-Carboxyethyl)benzoic acid serves as an intermediate for the preparation of more complex organic compounds. Its reactive carboxylic acid group allows for further functionalization, making it a versatile reagent in synthetic chemistry.
Environmental Applications
While specific environmental applications of 2-(2-Carboxyethyl)benzoic acid are not widely reported, carboxylic acids, in general, are investigated for their potential use in environmental remediation processes . They can chelate metal ions and may be explored for the removal of heavy metals from contaminated sites.
Safety and Hazards
The compound may cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Carboxyethyl)benzoic acid is the prenylated-flavin mononucleotide-dependent decarboxylases , also known as UbiD-like enzymes . These enzymes are a recently discovered family of decarboxylases that facilitate the decarboxylation of unsaturated carboxylic acids .
Mode of Action
2-(2-Carboxyethyl)benzoic acid interacts with its targets through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry . This interaction results in the decarboxylation of the compound, which is facilitated by the modified flavin present in the UbiD-like enzymes .
Biochemical Pathways
The decarboxylation of 2-(2-Carboxyethyl)benzoic acid by UbiD-like enzymes affects the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of aromatic compounds, including phenolic compounds, which play many valuable roles in plant metabolism .
Result of Action
The decarboxylation of 2-(2-Carboxyethyl)benzoic acid results in the formation of aromatic substrates . These substrates can be further metabolized in various biochemical reactions, contributing to the diversity of aromatic compounds in the system .
Action Environment
The action, efficacy, and stability of 2-(2-Carboxyethyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of the compound . Additionally, the presence of other compounds, such as enzymes and substrates, can also influence its action.
Eigenschaften
IUPAC Name |
2-(2-carboxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEXBQLWMFMATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280376 | |
| Record name | 2-(2-carboxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)benzoic acid | |
CAS RN |
776-79-4 | |
| Record name | 776-79-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-carboxyethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Carboxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)




![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)






![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)